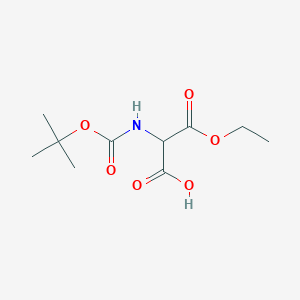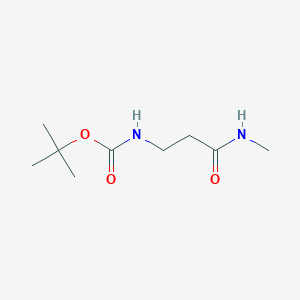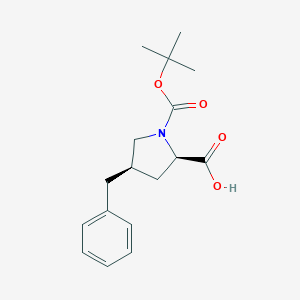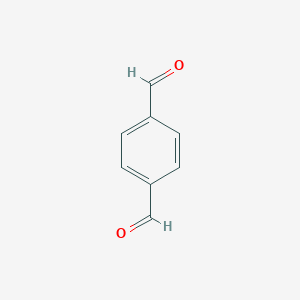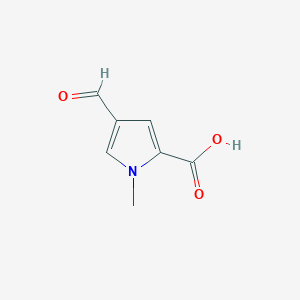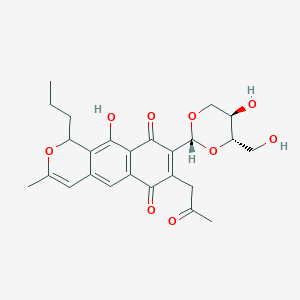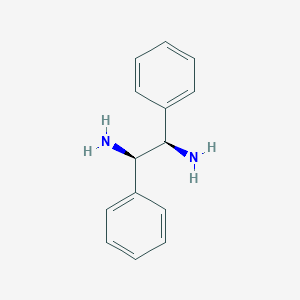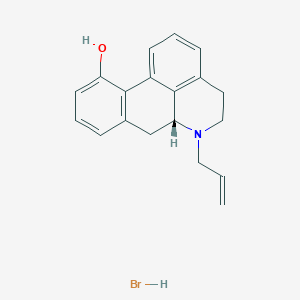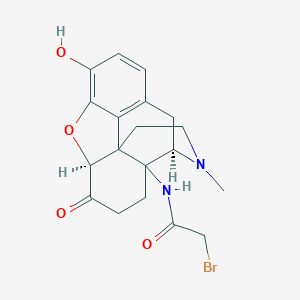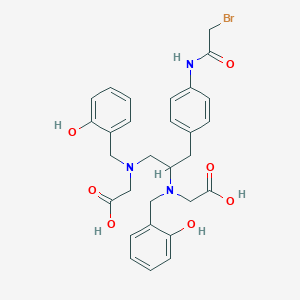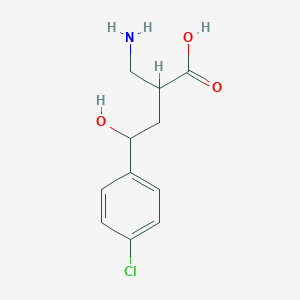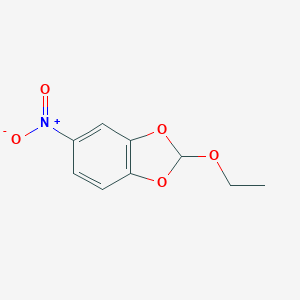
2-Ethoxy-5-nitro-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-nitro-1,3-benzodioxole, commonly known as END, is a chemical compound with a molecular formula of C10H9NO6. It is a yellow crystalline powder that is used in various scientific research applications. The compound is synthesized through a multistep process, which involves the reaction of different reagents.
Mechanism Of Action
The mechanism of action of END is not well understood. However, it is believed to act as a nucleophile, which can react with electrophiles to form covalent bonds. It is also believed to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical And Physiological Effects
END has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, it has been shown to have analgesic properties, which can reduce pain.
Advantages And Limitations For Lab Experiments
The advantages of using END in lab experiments include its high purity and stability, which make it easy to handle and store. It is also readily available and relatively inexpensive. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also sensitive to light and heat, which can cause it to degrade over time.
Future Directions
There are several future directions for the use of END in scientific research. One direction is to explore its potential as a building block for the synthesis of new anti-inflammatory, anti-tumor, and anti-viral agents. Another direction is to investigate its antioxidant properties and its potential as a therapeutic agent for oxidative stress-related diseases. Additionally, further research is needed to understand its mechanism of action and to develop new methods for synthesizing END.
Synthesis Methods
The synthesis of END involves a multistep process that starts with the reaction of salicylic acid with acetic anhydride to form acetylsalicylic acid. The acetylsalicylic acid is then reacted with nitric acid and sulfuric acid to form 2-nitroacetylsalicylic acid. The 2-nitroacetylsalicylic acid is then reacted with ethyl alcohol to form END.
Scientific Research Applications
END is used in various scientific research applications, including medicinal chemistry, drug discovery, and pharmaceuticals. It is used as a starting material for the synthesis of various biologically active compounds, including anti-inflammatory, anti-tumor, and anti-viral agents. It is also used as a building block for the synthesis of natural products and other organic compounds.
properties
CAS RN |
148899-12-1 |
|---|---|
Product Name |
2-Ethoxy-5-nitro-1,3-benzodioxole |
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-ethoxy-5-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C9H9NO5/c1-2-13-9-14-7-4-3-6(10(11)12)5-8(7)15-9/h3-5,9H,2H2,1H3 |
InChI Key |
GLMKKKBIDLCDGJ-UHFFFAOYSA-N |
SMILES |
CCOC1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
synonyms |
1,3-Benzodioxole,2-ethoxy-5-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



